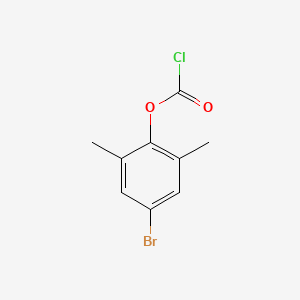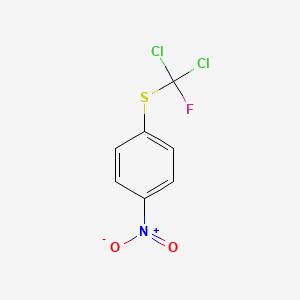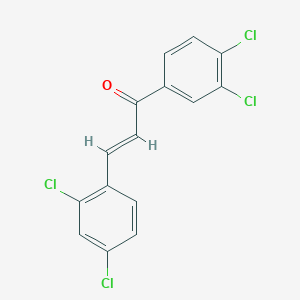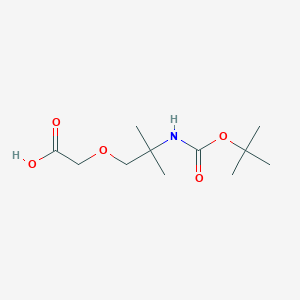![molecular formula C18H25N3 B6317922 Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine CAS No. 179056-39-4](/img/structure/B6317922.png)
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a chemical compound with a molecular weight of 283.4 g/mol. . It features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group. The presence of the pyrazole ring makes this compound particularly interesting due to the versatile reactivity and biological activities associated with pyrazoles .
Mecanismo De Acción
Target of Action
The primary targets of Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine are currently under investigation. Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . .
Mode of Action
As a pyrazole derivative, it is likely to interact with its targets in a manner similar to other compounds in this class
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular weight is 283.4 g/mol, which may influence its bioavailability and distribution within the body.
Result of Action
Given the broad range of activities exhibited by pyrazole derivatives, it is likely that this compound may have multiple effects at the cellular level .
Métodos De Preparación
The synthesis of Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound.
Attachment of the benzyl group: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to form the benzyl-substituted pyrazole.
Introduction of the cycloheptyl group: Finally, the benzyl-substituted pyrazole is reacted with cycloheptylamine under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s pyrazole moiety makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can be compared with other pyrazole derivatives, such as:
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of more complex heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-8-6-7-15(11-16)12-19-18-9-4-2-3-5-10-18/h6-8,11,13-14,18-19H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXPGTVADPIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
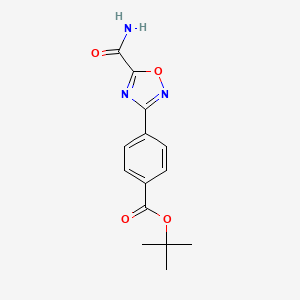
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317844.png)
![N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine](/img/structure/B6317849.png)
